![molecular formula C14H12N4O2S B12537048 5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole CAS No. 653588-41-1](/img/structure/B12537048.png)
5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole is a heterocyclic compound characterized by the presence of a tetrazole ring substituted with a sulfonylmethyl group and a biphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole typically involves the reaction of 5-alkylsulfanyltetrazoles with hydrogen peroxide. The reaction conditions can vary, but microwave activation has been shown to be effective in shortening reaction times and increasing selectivity. For instance, the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole with hydrogen peroxide in acetic acid under microwave activation at 55°C for 1.5 hours yields the desired sulfonylmethyl derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave activation and optimized reaction conditions, such as the concentration of hydrogen peroxide and reaction temperature, can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide to form sulfonyl derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Substitution: Nucleophilic reagents can be used for substitution reactions on the tetrazole ring.
Major Products Formed
Applications De Recherche Scientifique
5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug development.
Medicine: It may have applications in the development of pharmaceuticals due to its unique chemical structure.
Industry: The compound can be used in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole involves its interaction with molecular targets through its sulfonyl and tetrazole functional groups
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(4-methylphenyl)sulfonylmethyl]-2H-tetrazole
- 5-[(4-phenylphenyl)sulfonylmethyl]-1H-tetrazole
Uniqueness
5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole is unique due to its biphenyl moiety, which can impart distinct chemical and biological properties compared to other sulfonylmethyl-tetrazole derivatives.
Propriétés
Numéro CAS |
653588-41-1 |
|---|---|
Formule moléculaire |
C14H12N4O2S |
Poids moléculaire |
300.34 g/mol |
Nom IUPAC |
5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole |
InChI |
InChI=1S/C14H12N4O2S/c19-21(20,10-14-15-17-18-16-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16,17,18) |
Clé InChI |
PYOONQJWYOQSLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)CC3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]-](/img/structure/B12536975.png)


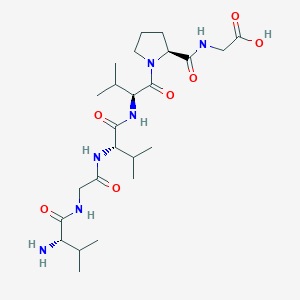
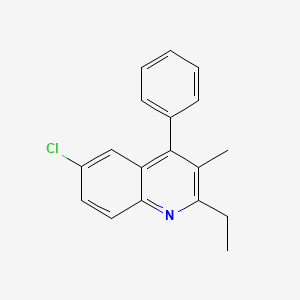
![1-[3-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B12537003.png)

![N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea](/img/structure/B12537015.png)
![[3-(Propan-2-yl)phenyl]methanethiol](/img/structure/B12537022.png)
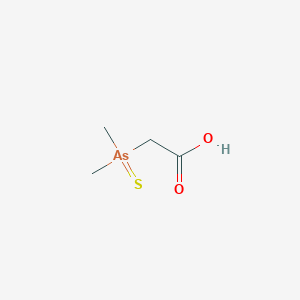
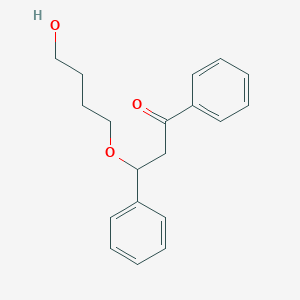
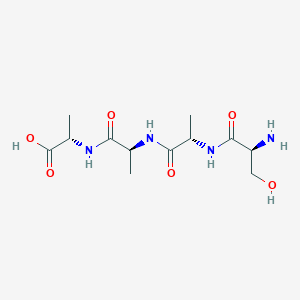

![Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester](/img/structure/B12537059.png)
